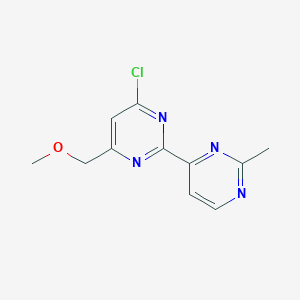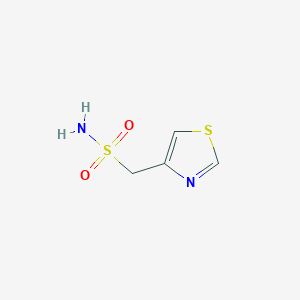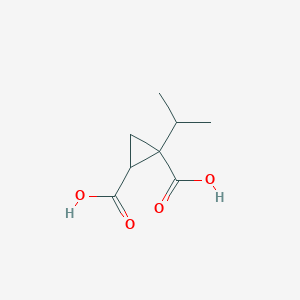![molecular formula C14H27ClN2O3 B12313808 (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a hexanoic acid moiety. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Attachment of the Formamido Group: The formamido group is introduced via a formylation reaction, where formic acid or its derivatives are used as reagents.
Coupling with Hexanoic Acid: The final step involves coupling the piperidine derivative with hexanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C14H27ClN2O3 |
|---|---|
Molecular Weight |
306.83 g/mol |
IUPAC Name |
(3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1 |
InChI Key |
PSKQQFPEBFMMKH-YLIVSKOQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)


![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)


